N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
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Overview
Description
N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxin ring, an isoxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with formaldehyde under acidic conditions to form 1,4-benzodioxane.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by the cyclization of an appropriate β-keto ester with hydroxylamine hydrochloride.
Coupling Reactions: The benzodioxin and isoxazole intermediates are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.
Industrial Production Methods
Industrial production of N4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the modulation of various cellular processes, such as inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be compared with other similar compounds, such as:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Known for its antibacterial and enzyme inhibitory properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl(methylsulfonyl)amino]benzamide: Studied for its anti-inflammatory and anticancer activities.
The uniqueness of N4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-17(18(21-25-12)13-5-3-2-4-6-13)19(22)20-14-7-8-15-16(11-14)24-10-9-23-15/h2-8,11H,9-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPHVGQUOMOZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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